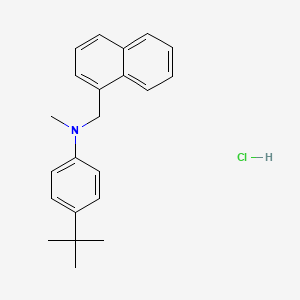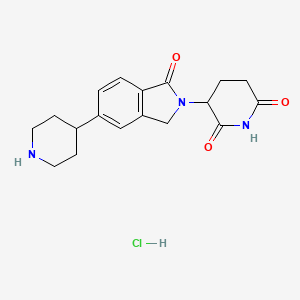![molecular formula C11H8N4O2 B12512069 3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one](/img/structure/B12512069.png)
3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one is a heterocyclic compound that contains both a triazole and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one typically involves the reaction of 1H-1,2,4-triazol-3-amine with benzofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran moiety.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antifungal, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and metal-organic frameworks
Mechanism of Action
The mechanism of action of 3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity or disruption of cellular processes. The benzofuran moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of proteins .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazol-3-amine: A precursor in the synthesis of various triazole-containing compounds.
Benzofuran-2-carbaldehyde: A key intermediate in the synthesis of benzofuran derivatives.
Fluconazole: An antifungal agent containing a triazole ring.
Anastrozole: An anticancer agent with a triazole moiety
Uniqueness
3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one is unique due to its dual functionality, combining the properties of both triazole and benzofuran rings. This dual functionality enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H8N4O2 |
|---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
3-(1H-1,2,4-triazol-5-yliminomethyl)-2-benzofuran-1-ol |
InChI |
InChI=1S/C11H8N4O2/c16-10-8-4-2-1-3-7(8)9(17-10)5-12-11-13-6-14-15-11/h1-6,16H,(H,13,14,15) |
InChI Key |
NLOMKEBOCCFYHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NC3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Phenyl-2-({3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12512004.png)

![2-[4,5-Dihydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl)oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12512016.png)


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12512032.png)
![N-methyl-N-[5-(trifluoromethyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B12512038.png)

![5,10,15,20,25,30,35-Heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12512072.png)
![N'-{(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B12512079.png)

![[2,4,5-Tris(hydroxymethyl)phenyl]methanol](/img/structure/B12512092.png)
![4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one](/img/structure/B12512099.png)
